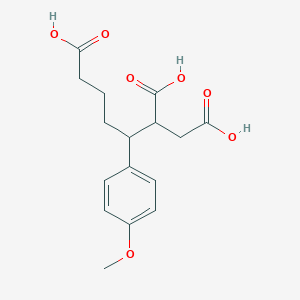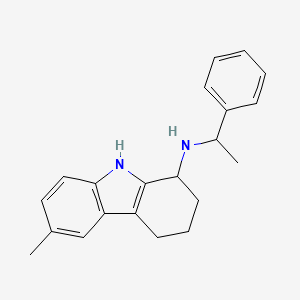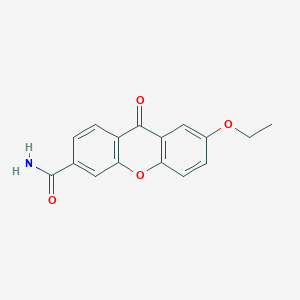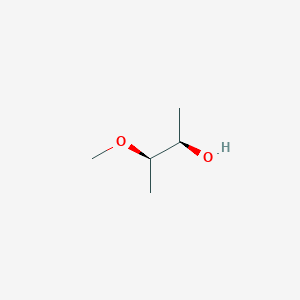![molecular formula C15H16Te B14146730 [(2-Phenylpropyl)tellanyl]benzene CAS No. 88959-00-6](/img/structure/B14146730.png)
[(2-Phenylpropyl)tellanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Phenylpropyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 2-phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpropyl)tellanyl]benzene typically involves the reaction of tellurium tetrachloride with 2-phenylpropylmagnesium bromide, followed by the addition of benzene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
[(2-Phenylpropyl)tellanyl]benzene undergoes several types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states or even elemental tellurium.
Substitution: The tellurium atom can be substituted by other nucleophiles, leading to the formation of various organotellurium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Tellurium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state tellurium compounds or elemental tellurium.
Substitution: Various organotellurium derivatives depending on the nucleophile used.
科学研究应用
[(2-Phenylpropyl)tellanyl]benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
作用机制
The mechanism of action of [(2-Phenylpropyl)tellanyl]benzene involves its interaction with various molecular targets and pathways. The tellurium atom can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress and signaling pathways, potentially contributing to its biological effects.
相似化合物的比较
[(2-Phenylpropyl)tellanyl]benzene can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride: Known for its antioxidant properties and potential therapeutic applications.
Tellurium dioxide: Used in the production of glass and ceramics, as well as in chemical synthesis.
Tellurium tetrachloride: A precursor for various organotellurium compounds and used in organic synthesis.
This compound is unique due to its specific structural features and the presence of both a benzene ring and a 2-phenylpropyl group, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
88959-00-6 |
|---|---|
分子式 |
C15H16Te |
分子量 |
323.9 g/mol |
IUPAC 名称 |
2-phenylpropyltellanylbenzene |
InChI |
InChI=1S/C15H16Te/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI 键 |
BRKMKONNFMEZCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C[Te]C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B14146647.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate](/img/structure/B14146675.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)

![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)




